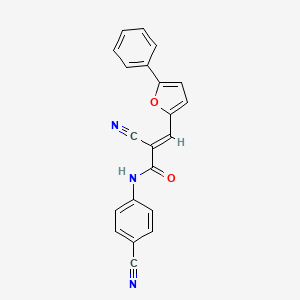![molecular formula C18H20BrN3O2 B5509954 N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)
N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Schiff bases, including compounds similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, typically involves a condensation reaction between an aldehyde and an amine. For example, the synthesis of related compounds has been achieved by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing the versatility of Schiff base chemistry in producing compounds with varied substituents and structural features (Zhu & Qiu, 2011).
Molecular Structure Analysis
Schiff bases like N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide exhibit interesting molecular structures characterized by the presence of an azomethine (C=N) bond. Crystal structure analyses have revealed that such compounds can crystallize in various space groups, displaying diverse molecular geometries and intermolecular interactions, including hydrogen bonding, which can influence their physical and chemical properties (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity of Schiff bases is predominantly centered around the azomethine bond, which can undergo various chemical transformations, including hydrogenation, oxidation, and reactions with nucleophiles. These reactions expand the utility of Schiff bases in organic synthesis and the preparation of a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of Schiff bases, such as solubility, melting point, and crystalline structure, can vary significantly depending on the substituents present on the phenyl rings and the nature of the aldehyde and amine precursors used in their synthesis. These properties are crucial for determining the compound's applicability in different areas, including material science and drug formulation.
Chemical Properties Analysis
Schiff bases exhibit a variety of chemical properties, including the ability to act as ligands in coordination chemistry, forming complexes with different metal ions. This ability is attributed to the lone pair of electrons on the nitrogen atom of the azomethine group, which can coordinate to metal centers, leading to complexes with interesting catalytic, magnetic, and optical properties.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
Schiff base compounds, including those with structures similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, have been synthesized and evaluated for their potential anticancer activity. For instance, the synthesis and evaluation of certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed their anticancer potential against a variety of cancer types, including non-small cell lung, colon, breast, and leukemia, among others (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, another study highlighted the antibacterial and antifungal activities of Schiff base compounds, suggesting their potential in fighting microbial infections (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antioxidant Properties
Research on Schiff bases and their tautomers, including compounds with structural similarities to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, has also focused on their antioxidant activity. A theoretical study indicated that certain Schiff bases and their tautomers exhibit significant antioxidant behavior through mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with some compounds showing greater antioxidant power than ascorbic acid (Ardjani & Mekelleche, 2017).
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-9-7-16(8-10-17)20-11-3-6-18(23)22-21-13-14-4-2-5-15(19)12-14/h2,4-5,7-10,12-13,20H,3,6,11H2,1H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCFDCZRRGWAE-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)
![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)


![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)